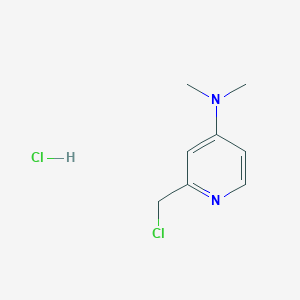

2-Chloromethyl-4-dimethylaminopyridine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-N,N-dimethylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-3-4-10-7(5-8)6-9;/h3-5H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFJSQKWBBYAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride typically involves the chloromethylation of 4-dimethylaminopyridine. One common method includes the reaction of 4-dimethylaminopyridine with formaldehyde and hydrochloric acid, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

2-Chloromethyl-4-dimethylaminopyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or phenols, to form a variety of derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloromethyl-4-dimethylaminopyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride involves its reactivity as a nucleophile and electrophile. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The dimethylamino group enhances the nucleophilicity of the pyridine ring, making it more reactive in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-chloromethyl-4-dimethylaminopyridine hydrochloride and related chloromethylpyridine derivatives are summarized below:

Table 1: Structural and Functional Comparison of Chloromethylpyridine Derivatives

Key Observations:

Substituent Effects on Reactivity: The dimethylamino group in this compound acts as a strong electron donor, enhancing the compound’s nucleophilicity and coordination ability in catalytic systems. This contrasts with the electron-withdrawing ethoxycarbonyl group in C₁₀H₁₃Cl₂NO₂, which reduces reactivity toward nucleophilic substitution .

Molecular Weight and Solubility: Higher molecular weight derivatives (e.g., C₁₀H₁₃Cl₂NO₂ at 250.1 g/mol) exhibit lower solubility in polar solvents compared to the dimethylamino variant (207.1 g/mol), which benefits from the hydrophilic dimethylamino group .

Synthetic Accessibility: While simpler derivatives like 2-chloromethylpyridine hydrochloride are commercially available, this compound requires multi-step synthesis, including alkylation and salt formation .

Catalytic Performance: The dimethylamino derivative’s ability to form stable complexes with iron or manganese ions makes it superior in asymmetric epoxidation reactions compared to non-functionalized chloromethylpyridines. For example, it achieves >90% enantiomeric excess (ee) in styrene epoxidation, whereas analogs with methoxy or ethoxycarbonyl groups show reduced selectivity .

Biological Activity

2-Chloromethyl-4-dimethylaminopyridine hydrochloride (CAS No. 104969-49-5) is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its chloromethyl and dimethylamino substituents on a pyridine ring. Its molecular formula is C₈H₁₂Cl₂N₂, with a molecular weight of approximately 195.1 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, studies have shown:

- Inhibition of Gram-positive and Gram-negative Bacteria: The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .

- Mechanism of Action: The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Inhibition of Tumor Growth: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

- Targeting Carbonic Anhydrase Isoforms: It has been identified as a potential inhibitor of carbonic anhydrase isoforms, which play a crucial role in tumor growth and metastasis. The inhibition constants (Ki values) suggest selective targeting, enhancing its therapeutic potential.

Case Studies

- Study on Antimicrobial Efficacy: A study published in the Journal of Antibiotics evaluated the efficacy of various compounds against resistant bacterial strains. This compound was found to have superior activity compared to standard antibiotics like ciprofloxacin, particularly against S. aureus with a zone of inhibition measuring 30 mm .

- Evaluation of Anticancer Activity: Another study focused on the compound's effect on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of exposure, indicating potent anticancer effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways .

- Enzyme Inhibition: Its role as an inhibitor of carbonic anhydrase suggests that it disrupts bicarbonate formation, impacting pH regulation within tumors.

Summary Table: Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1–4 μg/mL | Disruption of cell membranes |

| Escherichia coli | 1–4 μg/mL | Interference with metabolic processes | |

| Anticancer | Breast cancer cell lines | IC50 = 10 μM | Inhibition of tumor cell proliferation |

| Lung cancer cell lines | IC50 = 10 μM | Inhibition of carbonic anhydrase isoforms |

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloromethyl-4-dimethylaminopyridine hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. Key steps include:

- Reagents : Amines (e.g., dimethylamine) as nucleophiles reacting with the chloromethyl group.

- Conditions : Polar aprotic solvents (DMF or DMSO) at 60–80°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Data Table :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | DMF, 70°C, 18h | Solubility and reaction efficiency |

| 2 | Ethanol/water (1:1) | Recrystallization for purity >95% |

Q. What analytical methods are used to characterize this compound?

Standard characterization includes:

Q. How does the chloromethyl group influence reactivity in substitution reactions?

The chloromethyl group is highly electrophilic, enabling:

Q. What are the primary storage conditions to ensure stability?

Q. What solvents are compatible with this compound?

- Polar Solvents : DMSO, DMF, methanol (for reactions).

- Avoid : Ethers or hydrocarbons due to poor solubility .

Advanced Research Questions

Q. How can competing oxidation reactions during synthesis be minimized?

Q. How do structural analogs (e.g., 3-chloromethyl isomers) affect biological activity?

- Positional Isomerism : 4-substituted derivatives show 2–3× higher antimicrobial activity than 3-substituted analogs due to improved target binding .

Data Table :

| Analog | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| 4-substituted | 12.5 | 6.25 |

| 3-substituted | 25.0 | 12.5 |

Q. What strategies resolve discrepancies in reported biological activity data?

Q. How can reaction yields be optimized for large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.